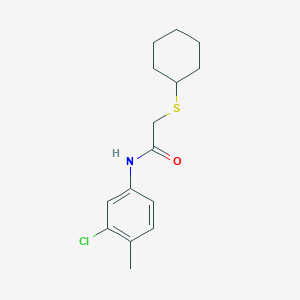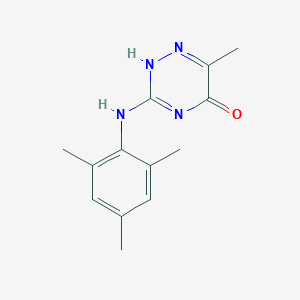![molecular formula C12H15BrN2OS B255483 N-[(3-bromophenyl)carbamothioyl]pentanamide](/img/structure/B255483.png)
N-[(3-bromophenyl)carbamothioyl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-N’-pentanoylthiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound features a bromophenyl group and a pentanoyl group attached to a thiourea moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-N’-pentanoylthiourea typically involves the reaction of 3-bromoaniline with pentanoyl chloride in the presence of a base, followed by the addition of ammonium thiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for N-(3-bromophenyl)-N’-pentanoylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives. Reduction reactions can also modify the thiourea group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
- Substituted derivatives of the bromophenyl group.
- Sulfinyl or sulfonyl derivatives of the thiourea moiety.
- Corresponding amine and carboxylic acid from hydrolysis.
Scientific Research Applications
Chemistry: N-(3-bromophenyl)-N’-pentanoylthiourea is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent. It can inhibit the growth of certain bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine: Research has indicated that thiourea derivatives, including N-(3-bromophenyl)-N’-pentanoylthiourea, may have anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth.
Industry: In the agricultural sector, thiourea compounds are used as plant growth regulators and pesticides. N-(3-bromophenyl)-N’-pentanoylthiourea could be explored for similar applications.
Mechanism of Action
The exact mechanism of action of N-(3-bromophenyl)-N’-pentanoylthiourea is not fully understood. it is believed to interact with cellular proteins and enzymes, disrupting their normal function. The bromophenyl group may facilitate binding to specific molecular targets, while the thiourea moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to the inhibition of enzyme activity, induction of apoptosis, and other cellular effects.
Comparison with Similar Compounds
N-(3-bromophenyl)-N’-phenylthiourea: Similar structure but with a phenyl group instead of a pentanoyl group.
N-(3-bromophenyl)-N’-methylthiourea: Contains a methyl group instead of a pentanoyl group.
N-(3-bromophenyl)-N’-benzoylthiourea: Features a benzoyl group instead of a pentanoyl group.
Uniqueness: N-(3-bromophenyl)-N’-pentanoylthiourea is unique due to the presence of the pentanoyl group, which imparts different physicochemical properties compared to its analogs. This can affect its solubility, reactivity, and biological activity, making it a distinct compound with specific applications in various fields.
Properties
Molecular Formula |
C12H15BrN2OS |
|---|---|
Molecular Weight |
315.23 g/mol |
IUPAC Name |
N-[(3-bromophenyl)carbamothioyl]pentanamide |
InChI |
InChI=1S/C12H15BrN2OS/c1-2-3-7-11(16)15-12(17)14-10-6-4-5-9(13)8-10/h4-6,8H,2-3,7H2,1H3,(H2,14,15,16,17) |
InChI Key |
WTPPQRMUJXDZNS-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(=S)NC1=CC(=CC=C1)Br |
Canonical SMILES |
CCCCC(=O)NC(=S)NC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)
![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)
![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)
![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)

![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)

![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)
![4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B255423.png)
